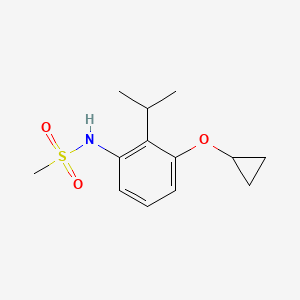
N-(3-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide is a chemical compound with the molecular formula C13H19NO3S and a molecular weight of 269.363 g/mol . This compound belongs to the class of sulfonamides, which are widely used in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of N-(3-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-2-isopropylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
N-(3-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(3-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-(3-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide can be compared with other similar compounds such as:
N-(2-Cyclopropoxy-3-isopropylphenyl)methanesulfonamide: This compound has a similar structure but differs in the position of the cyclopropoxy group.
N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide: Another similar compound with a different position of the isopropyl group.
Properties
Molecular Formula |
C13H19NO3S |
|---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-2-propan-2-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-9(2)13-11(14-18(3,15)16)5-4-6-12(13)17-10-7-8-10/h4-6,9-10,14H,7-8H2,1-3H3 |
InChI Key |
UFWSTFDFCMXGNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















